Product packaging for L-A-PHOSPHATIDIC ACID MONOMETHYL ESTER(Cat. No.:CAS No. 115459-66-0)

L-A-PHOSPHATIDIC ACID MONOMETHYL ESTER

Cat. No.: B1142445
CAS No.: 115459-66-0
M. Wt: 732.02
Attention: For research use only. Not for human or veterinary use.
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Description

L-A-PHOSPHATIDIC ACID MONOMETHYL ESTER (CAS 115459-66-0) is a high-purity phospholipid derivative of significant interest in biochemical research . This compound is recognized for its role in lipid metabolism studies, particularly as it relates to the phosphatidic acid (PA) pathway. PA is a crucial signaling lipid and metabolic precursor, and its monomethyl ester provides a valuable tool for probing these complex biological processes . In experimental settings, methyl esters of phosphatidic acid are of specific relevance in lipidomics. Research indicates they can be generated as artefacts during lipid extraction from plant tissues due to the transphosphatidylation activity of endogenous phospholipase D (PLD) in the presence of methanol . This makes this compound a critical standard for distinguishing and quantifying these species in mass spectrometry-based lipidomic analyses to ensure accurate profiling . The compound is offered for research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

CAS No.

115459-66-0

Molecular Formula

C40H75O8P1

Molecular Weight

732.02

Origin of Product

United States

Fundamental Principles of Phosphatidic Acid Metabolism and Signaling As Context for L a Phosphatidic Acid Monomethyl Ester Research

Overview of Phosphatidic Acid (PA) as a Precursor Lipid and Signaling Molecule

Phosphatidic acid (PA) is the simplest glycerophospholipid, yet it holds a central position in cellular biology. portlandpress.com It consists of a glycerol (B35011) backbone, two fatty acid chains attached to the sn-1 and sn-2 positions, and a phosphate (B84403) group at the sn-3 position. wikipedia.org Although it constitutes a small fraction of total cellular phospholipids (B1166683), approximately 0.25%, its influence is vast and multifaceted. wikipedia.org

PA's roles can be broadly categorized into three main functions:

Biosynthetic Precursor: PA is a critical intermediate for the de novo synthesis of all acylglycerol lipids within the cell, including major membrane phospholipids like phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS), as well as storage lipids like triacylglycerols (TAGs). wikipedia.orgnih.govmetwarebio.com The conversion of PA to diacylglycerol (DAG) or CDP-diacylglycerol (CDP-DAG) represents a major branching point that dictates the ultimate fate of the lipid molecule. wikipedia.orgnih.gov

Signaling Molecule: PA functions as a crucial second messenger in various signal transduction pathways. taylorandfrancis.comnih.gov In response to developmental cues and environmental stimuli, the cellular levels of PA can change dynamically. nih.gov It exerts its signaling function by recruiting and activating specific cytosolic proteins, tethering them to membranes where they can participate in signaling cascades. wikipedia.orgnih.gov

Biophysical Effector: The unique structure of PA, with its small, highly charged headgroup, allows it to influence the physical properties of cellular membranes, such as membrane curvature, which is essential for processes like vesicle trafficking and fusion. wikipedia.org

Given its central role, the cellular concentration of PA is tightly regulated, kept at low basal levels and produced in transient bursts for signaling purposes. wikipedia.org This tight control is maintained by a complex network of enzymes that synthesize and degrade it. nih.gov

Distinct Biosynthetic Pathways of Phosphatidic Acid

Cells employ several pathways to generate phosphatidic acid, ensuring a steady supply for both structural and signaling needs. These can be divided into de novo synthesis pathways, which build PA from simpler precursors, and salvage pathways, which generate PA from the breakdown of more complex lipids.

In eukaryotic cells, PA is synthesized de novo primarily through two interconnected pathways that start with precursors derived from glycolysis. portlandpress.comresearchgate.net

The main route for de novo PA synthesis is the glycerol-3-phosphate (G3P) pathway. nih.govresearchgate.net This pathway begins with glycerol-3-phosphate, a molecule primarily derived from the glycolytic intermediate glyceraldehyde-3-phosphate. youtube.com The synthesis proceeds in two sequential acylation steps:

First Acylation: The enzyme Glycerol-3-Phosphate Acyltransferase (GPAT) catalyzes the transfer of a fatty acid from an acyl-CoA or acyl-ACP to the sn-1 position of G3P. nih.govoup.com This reaction is considered the first committed and rate-limiting step in glycerolipid synthesis and results in the formation of 1-acyl-sn-glycerol-3-phosphate, more commonly known as lysophosphatidic acid (LPA). nih.govnih.govmdpi.com

Second Acylation: The newly formed LPA is then acylated at the sn-2 position by the enzyme 1-acylglycerol-3-phosphate acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT). researchgate.netresearchgate.net This step completes the formation of phosphatidic acid. researchgate.net

An alternative de novo route, prominent in yeast and mammalian cells, begins with another glycolytic intermediate, dihydroxyacetone phosphate (DHAP). nih.govnih.govtaylorandfrancis.com This pathway also involves two key steps to form the common intermediate, LPA:

Acylation of DHAP: Dihydroxyacetone phosphate acyltransferase (DHAPAT) acylates DHAP at the sn-1 position to produce 1-acyl-DHAP. researchgate.netnih.gov

Reduction: The 1-acyl-DHAP is then reduced by an NADPH-dependent reductase enzyme to form lysophosphatidic acid (LPA). researchgate.netresearchgate.net

Once LPA is formed via the DHAP pathway, it enters the main synthesis route and is acylated by LPAAT to yield phosphatidic acid, just as in the GPAT pathway. researchgate.net

PathwayStarting PrecursorKey EnzymesIntermediateFinal Product
Glycerol-3-Phosphate (GPAT) PathwayGlycerol-3-Phosphate (G3P)Glycerol-3-Phosphate Acyltransferase (GPAT), 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT/LPAAT)Lysophosphatidic Acid (LPA)Phosphatidic Acid (PA)
Dihydroxyacetone Phosphate (DHAP) PathwayDihydroxyacetone Phosphate (DHAP)Dihydroxyacetone Phosphate Acyltransferase (DHAPAT), Acyl-DHAP Reductase1-Acyl-DHAP, Lysophosphatidic Acid (LPA)Phosphatidic Acid (PA)

In addition to being built from scratch, PA can be rapidly generated for signaling purposes by modifying existing phospholipids. This allows for a swift response to external stimuli.

A major pathway for producing signaling PA involves the enzyme Phospholipase D (PLD). nih.govwikipedia.org PLD catalyzes the hydrolysis of the phosphodiester bond in structural phospholipids, most commonly phosphatidylcholine (PC), which is the most abundant phospholipid in many cell membranes. wikipedia.orgyoutube.com This reaction cleaves off the head group (e.g., choline) to directly generate phosphatidic acid. nih.govyoutube.com

The activation of PLD is a highly regulated process, often triggered downstream of G-protein coupled receptors (GPCRs) and other signaling events. youtube.comnih.gov This PLD-mediated pathway is a key mechanism for rapidly increasing the local concentration of PA at specific membrane locations, thereby initiating downstream signaling cascades. nih.govwikipedia.org

PathwayEnzymeSubstrateProductsPrimary Role
Phospholipid HydrolysisPhospholipase D (PLD)Phosphatidylcholine (PC) and other phospholipidsPhosphatidic Acid (PA) + Head Group (e.g., Choline)Rapid generation of signaling PA

Salvage Pathways and Phosphatidic Acid Formation from Other Lipids

Diacylglycerol Kinase (DAGK)-Mediated Phosphorylation of Diacylglycerol

One significant pathway for the generation of phosphatidic acid (PA) is through the direct phosphorylation of diacylglycerol (DAG). youtube.comwikipedia.org This reaction is catalyzed by a family of enzymes known as diacylglycerol kinases (DGKs). nih.govresearchgate.net The primary function of DGKs is to transfer the terminal (gamma) phosphate group from an ATP molecule to the hydroxyl group of sn-1,2 diacylglycerol, thereby producing PA. nih.gov

This enzymatic conversion serves two critical and interconnected roles in cellular signaling. Firstly, it terminates DAG-mediated signaling cascades. DAG is a potent second messenger that activates a variety of proteins, most notably protein kinase C (PKC) isoforms. nih.govnih.gov By converting DAG to PA, DGKs effectively diminish the pool of available DAG, thus downregulating PKC activity and other DAG-dependent pathways. nih.govnih.gov

Secondly, the reaction simultaneously produces PA, which is itself a critical signaling lipid and a key metabolic intermediate. nih.govmetwarebio.com The PA generated by DGKs can then participate in its own distinct signaling events or be channeled into the synthesis of other important lipids. nih.govportlandpress.com There are ten known mammalian isoforms of DGK, which exhibit different regulatory mechanisms, subcellular localizations, and tissue distributions, suggesting they have non-redundant and specific roles in shaping local DAG and PA gradients to control various cellular processes like cell polarity and immune responses. nih.govnih.govuniupo.it The activity of DGK isoforms can be regulated by factors such as Ca2+, protein-protein interactions, and phosphorylation by other kinases like PKC. nih.govnih.gov

Bacterial Phosphatidic Acid Synthesis Pathways

In bacteria, phosphatidic acid (PtdOH) is the universal precursor for the synthesis of all membrane phospholipids. nih.govnih.govresearchgate.net The glycerol-3-phosphate (G3P) backbone is universally derived from glycolysis. nih.govnih.gov However, bacteria employ two primary, distinct pathways for the subsequent acylation steps to produce PA. nih.govnih.gov

The first pathway, exemplified by Escherichia coli, utilizes the PlsB/PlsC acyltransferase system. nih.govresearchgate.net In this pathway, the enzyme glycerol-3-phosphate acyltransferase (PlsB) catalyzes the first acylation step, transferring a fatty acyl group from either an acyl-acyl carrier protein (acyl-ACP) or an acyl-coenzyme A (acyl-CoA) to the sn-1 position of G3P, forming lysophosphatidic acid (LPA). nih.govnih.govresearchgate.net Subsequently, the 1-acyl-glycerol-3-phosphate acyltransferase (PlsC) catalyzes the second acylation at the sn-2 position, using an acyl-ACP or acyl-CoA to complete the synthesis of PA. nih.govresearchgate.net The PlsB pathway is predominantly found in γ-proteobacteria. nih.gov

The second, more widely distributed pathway in bacteria involves a three-enzyme system: PlsX, PlsY, and PlsC. nih.govnih.govunr.edu.ar This pathway uses a unique acyl donor. First, the enzyme PlsX, an acyl-ACP:phosphate transacylase, converts acyl-ACP (the end product of fatty acid synthesis) into a high-energy acyl-phosphate (acyl-PO4). nih.govunr.edu.ar Next, the glycerol-3-phosphate acyltransferase (PlsY) specifically uses this acyl-phosphate to transfer the fatty acid to the sn-1 position of G3P, producing LPA. nih.govunr.edu.ar Finally, as in the other pathway, PlsC acylates the sn-2 position using acyl-ACP to form PA. nih.govnih.gov This PlsX/PlsY/PlsC system is crucial in many Gram-positive pathogens and its absence in mammals makes it a potential target for antibacterial therapeutics. nih.govnih.gov

Table 1: Key Enzymes in Bacterial Phosphatidic Acid Synthesis
EnzymeFunctionPathwaySubstrate(s)ProductReferences
PlsBAcylates G3P at sn-1 positionPlsB/PlsC PathwayG3P, Acyl-ACP/Acyl-CoALPA nih.govnih.govresearchgate.net
PlsXForms acyl-phosphatePlsX/PlsY/PlsC PathwayAcyl-ACP, PhosphateAcyl-phosphate nih.govnih.govunr.edu.ar
PlsYAcylates G3P at sn-1 positionPlsX/PlsY/PlsC PathwayG3P, Acyl-phosphateLPA nih.govunr.edu.ar
PlsCAcylates LPA at sn-2 positionBoth PathwaysLPA, Acyl-ACP/Acyl-CoAPhosphatidic Acid (PA) nih.govnih.govresearchgate.net

Key Enzymes Regulating Phosphatidic Acid Levels and Interconversion

The cellular concentration of phosphatidic acid is tightly controlled through the coordinated action of several key enzymes that catalyze its formation and breakdown. This regulation is vital as it dictates the balance between PA's roles as a signaling molecule and a metabolic precursor.

Phosphatidate Phosphohydrolases (PPHs) / Lipins

Phosphatidate phosphohydrolases (PPHs) are a critical family of enzymes that dephosphorylate phosphatidic acid (PA), converting it into diacylglycerol (DAG) and inorganic phosphate. nih.govrutgers.edunih.gov This reaction is a pivotal regulatory point in lipid metabolism. wikipedia.org The most well-characterized PPHs belong to the Lipin family of proteins. wikipedia.orgmdpi.com In mammals, there are three Lipin proteins (Lipin-1, -2, and -3), which are Mg²⁺-dependent enzymes. nih.govwikipedia.org

Lysophosphatidic Acid Acyltransferases (LPAATs)

Lysophosphatidic acid acyltransferases (LPAATs), also known as 1-acyl-sn-glycerol-3-phosphate acyltransferases (AGPATs), are essential enzymes that catalyze the second acylation step in the de novo synthesis of phosphatidic acid. nih.govnih.govnih.gov Specifically, an LPAAT transfers a fatty acyl group from an acyl-CoA donor to the free hydroxyl group at the sn-2 position of lysophosphatidic acid (LPA). nih.govnih.gov This reaction converts LPA into PA. nih.gov

This step is crucial because it completes the formation of the PA backbone, which is the direct precursor for all glycerolipids. nih.govnih.gov The LPAAT family of enzymes plays a significant role in determining the fatty acid composition of phospholipids, as different isoforms exhibit distinct specificities for various acyl-CoA substrates. nih.gov This allows for the generation of diverse PA molecular species, which contributes to membrane diversity and fluidity. nih.gov In humans and mice, several LPAAT isoforms have been identified (e.g., LPAAT-α, LPAAT-β, AGPAT1-11), each with unique expression patterns and physiological functions. nih.govnih.gov For instance, LPAATs are involved in the Kennedy pathway for glycerolipid synthesis in the endoplasmic reticulum and the prokaryotic pathway in plastids. nih.govucsf.edu The conversion of the cone-shaped LPA molecule to the inverted-cone-shaped PA molecule by LPAATs is also implicated in inducing membrane curvature and facilitating membrane fission events. nih.gov

Roles of Phosphatidic Acid in Cellular Functions and Processes

Phosphatidic acid is not merely a transient molecule but a cornerstone of lipid biochemistry, occupying a central position that links metabolic pathways with cellular signaling and structural biology.

Central Role as a Metabolic Intermediate in Glycerolipid Synthesis

Phosphatidic acid (PA) is a pivotal metabolic intermediate, serving as the primary precursor for the de novo synthesis of all glycerolipids, which include both bulk membrane phospholipids and neutral storage lipids. metwarebio.comnih.govcreative-proteomics.comjouroilcrops.cn Its central position means that metabolic flux through PA is a major determinant of a cell's lipid composition. portlandpress.com

The metabolic fate of PA proceeds down two major pathways:

Synthesis of Triacylglycerols (TAGs) and Major Phospholipids: PA can be dephosphorylated by a phosphatidate phosphatase (like the Lipin enzymes) to yield diacylglycerol (DAG). nih.govyoutube.com This DAG molecule is itself a critical branch point. It can be acylated with a third fatty acyl-CoA to produce triacylglycerol (TAG), the primary form of energy storage in cells. creative-proteomics.com Alternatively, the DAG can be used in the Kennedy pathway to synthesize the two most abundant phospholipids in eukaryotic membranes: phosphatidylcholine (PC) and phosphatidylethanolamine (PE). metwarebio.comnih.govcreative-proteomics.com

Synthesis of Other Phospholipids via CDP-Diacylglycerol: In a separate pathway, PA can be activated by reacting with cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by CDP-diacylglycerol synthase. nih.gov This forms the high-energy intermediate cytidine diphosphate-diacylglycerol (CDP-DAG). nih.gov CDP-DAG is the direct precursor for the synthesis of another set of important phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). nih.gov

This central role places PA at the heart of lipid homeostasis, where its allocation to different synthetic pathways is tightly regulated to meet the cell's structural, energetic, and signaling needs. metwarebio.comresearchgate.net

Table 2: Metabolic Fates of Phosphatidic Acid
PathwayKey EnzymeIntermediateFinal Product(s)FunctionReferences
TAG and Phospholipid SynthesisPhosphatidate Phosphatase (Lipin)Diacylglycerol (DAG)Triacylglycerol (TAG), Phosphatidylcholine (PC), Phosphatidylethanolamine (PE)Energy Storage, Membrane Structure metwarebio.comnih.govcreative-proteomics.com
Phospholipid SynthesisCDP-diacylglycerol SynthaseCDP-Diacylglycerol (CDP-DAG)Phosphatidylinositol (PI), Phosphatidylglycerol (PG), Cardiolipin (CL)Signaling, Membrane Structure nih.gov

Signaling Functions of Phosphatidic Acid in Eukaryotic Cells

Phosphatidic acid (PA) has transcended its classical role as a mere intermediate in glycerolipid biosynthesis to become recognized as a critical lipid second messenger. nih.govnih.govnih.gov In eukaryotic cells, the cellular levels of PA are dynamically regulated in response to a wide array of developmental and environmental cues. nih.gov Its production is precisely controlled in terms of timing, location, and molecular species by multiple enzyme families, including phospholipase D (PLD), which hydrolyzes structural phospholipids like phosphatidylcholine, and diacylglycerol kinase (DGK), which phosphorylates diacylglycerol. nih.gov This tightly regulated synthesis allows PA to participate in a multitude of signaling pathways that govern fundamental cellular processes. nih.govfrontiersin.org

Regulation of Cellular Growth and Proliferation

Phosphatidic acid is a key regulator of cell growth and proliferation, primarily through its interaction with the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. proquest.comnih.govillinois.edu The mTOR protein kinase is a central controller of cell growth, integrating signals from mitogens, nutrients, and energy status. psu.edunih.gov It exists in two distinct complexes, mTORC1 and mTORC2, with mTORC1 being particularly sensitive to PA levels. nih.govpsu.edu

Mitogenic stimulation of cells often leads to the activation of phospholipase D (PLD), resulting in an accumulation of PA. proquest.comnih.gov This newly synthesized PA can then directly interact with the mTOR protein, specifically with the FRB (FKBP12-Rapamycin Binding) domain. proquest.com This interaction is thought to be a crucial step in the activation of mTORC1's downstream effectors, which include the p70 ribosomal protein S6 kinase 1 (p70S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), both of which are critical for protein synthesis and cell cycle progression. proquest.comnih.govnih.gov Some studies suggest that PA activates mTORC1 by signaling through the ERK pathway, rather than solely by direct binding. psu.edunih.gov

Furthermore, PA's influence extends to other growth-related pathways. It has been shown to stimulate myoblast proliferation by activating the PI3K/Akt and MEK/ERK1-2 signaling cascades. nih.gov This stimulation can occur through PA acting as a ligand for lysophosphatidic acid (LPA) receptors. nih.gov The intricate involvement of PA in these core signaling networks underscores its importance in maintaining normal cell proliferation and highlights how its dysregulation could contribute to diseases like cancer. nih.gov

Key Protein TargetPathwayCellular Outcome
mTOR mTORC1 SignalingRegulation of protein synthesis, cell growth, and proliferation. proquest.comnih.gov
Raf-1 Ras-Raf-MEK-ERK PathwayPromotion of cell proliferation and survival. nih.govshochem.com
Akt (Protein Kinase B) PI3K/Akt PathwayStimulation of cell survival and proliferation. nih.gov
ERK1/2 MEK/ERK PathwayRegulation of cell proliferation and differentiation. nih.gov
Modulation of Protein Kinase Activities and Downstream Signaling Cascades

Phosphatidic acid directly modulates the activity of several key protein kinases, thereby influencing a variety of downstream signaling cascades. nih.govproquest.com Its ability to recruit and activate these enzymes at the membrane is a central mechanism of its signaling function.

One of the well-characterized targets of PA is the Raf-1 kinase , a critical component of the Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) pathway. nih.govshochem.com Research has shown that Raf-1 possesses distinct binding domains for different lipids, with a C-terminal domain that interacts strongly and cooperatively with PA. nih.gov This interaction is crucial for the translocation of Raf-1 to the cell membrane, a prerequisite for its activation by Ras. nih.govshochem.com The binding of PA to Raf-1 is dependent on pH, suggesting a sophisticated regulatory mechanism. nih.gov

PA also plays a significant role in regulating various isoforms of Protein Kinase C (PKC) . nih.gov For instance, the atypical PKC-zeta (PKCζ) isoform, which is insensitive to diacylglycerol and calcium, is strongly activated by PA. nih.gov This activation leads to the phosphorylation of a distinct set of protein substrates and is associated with a physical binding of PA to the kinase. nih.gov This suggests that in cellular contexts where calcium levels are basal, PA may be a primary physiological activator of PKCζ, which is itself critical for mitogenic signal transduction. nih.gov

The interaction of PA with these and other kinases, such as phosphatidylinositol phosphate kinases (PIPKI) that synthesize PI(4,5)P2, demonstrates its broad influence on cellular signaling. nih.gov By controlling the localization and activity of these enzymes, PA orchestrates complex cellular responses to external stimuli.

Involvement in Vesicular Trafficking and Membrane Dynamics

Phosphatidic acid is a pivotal regulator of membrane dynamics, playing a crucial role in the processes of vesicular trafficking, which includes membrane budding, fission, and fusion. nih.govfrontiersin.org These processes are fundamental for intracellular transport, such as movement between the endoplasmic reticulum and the Golgi apparatus, endocytosis, and exocytosis. frontiersin.orgnih.gov

The regulatory function of PA in this context is attributed to two main properties: its ability to recruit and activate specific proteins involved in the trafficking machinery and its intrinsic biophysical properties that influence membrane structure. frontiersin.orgnih.gov PA has been shown to bind to numerous proteins essential for synaptic vesicle trafficking, including NSF, PI4P5K, and syntaxin-1A. frontiersin.org For example, in response to heat stress in plants, PA produced by PLDδ promotes the translocation of a glycolytic enzyme, GAPC, into the nucleus via a vesicle trafficking mechanism. nih.gov

The conical shape of the PA molecule, with its small, negatively charged headgroup and two acyl chains, allows it to induce negative curvature in the membrane leaflet where it is generated. nih.govbohrium.com This property is thought to facilitate membrane bending and the formation of vesicle buds. nih.govresearchgate.net The conversion of lysophosphatidic acid (LPA) to PA by enzymes like endophilin is hypothesized to generate negative spontaneous monolayer curvature, which is important for membrane fission events in endocytosis and at the Golgi complex. nih.gov The dynamic, localized production of PA by enzymes like PLD provides the spatiotemporal control necessary to regulate these complex membrane remodeling events. frontiersin.orgnih.gov

ProcessRole of Phosphatidic AcidKey Interacting Proteins/Factors
Endocytosis Promotes membrane fission and vesicle formation. frontiersin.orgnih.govEndophilin, Dynamin, AP2 frontiersin.orgnih.gov
Exocytosis (Synaptic Vesicles) Regulates various steps of synaptic vesicle trafficking. frontiersin.orgNSF, PI4P5K, Syntaxin-1A frontiersin.org
Mitochondrial Dynamics Stimulates outer membrane fusion and inhibits division. nih.govMitofusins, MitoPLD nih.gov
Intra-Golgi Transport Induces membrane bending and destabilization under specific pH and ion conditions. nih.govBARS (Brefeldin A-ribosylated substrate) nih.gov
Interaction with Membrane Proteins and Ion Channels

The small, highly charged phosphomonoester headgroup of phosphatidic acid makes it an effective interaction hub for a diverse array of proteins at the membrane interface. nih.govresearchgate.net These interactions are often electrostatic and can be finely tuned by the local membrane environment, including pH and the presence of other lipids. researchgate.netnih.gov This binding can serve to recruit cytosolic proteins to the membrane, activate membrane-bound enzymes, or directly modulate the function of transmembrane proteins like ion channels. nih.govyoutube.com

PA's ability to directly activate lipid-gated ion channels is an emerging area of research. youtube.com By altering the local lipid environment of the channel protein, PA can influence its conformational state and, consequently, its gating properties. While specific examples are still being fully elucidated, this mechanism represents a direct link between lipid metabolism and the regulation of cellular electrophysiology.

Furthermore, many of the signaling functions of PA are mediated by its binding to specific effector proteins that contain defined PA-binding domains. frontiersin.org Examples include the PA-binding domain of the yeast transcription factor Opi1, which regulates phospholipid metabolism, and the cysteine-rich domain of Raf-1 kinase. nih.govnih.gov The identification and characterization of these PA-protein interactions are crucial for understanding the molecular basis of PA's diverse cellular roles. nih.govfrontiersin.org

Influence on Membrane Curvature and Remodeling

A key biophysical property of phosphatidic acid is its ability to influence the physical shape of cell membranes. frontiersin.orgnih.gov Unlike cylindrical lipids such as phosphatidylcholine that favor flat bilayers, PA has a cone-like molecular geometry due to its small headgroup relative to its two bulky acyl chains. nih.govbohrium.com This shape means that when PA is concentrated in one leaflet of a lipid bilayer, it induces a strain that promotes bending, a phenomenon known as membrane curvature. nih.govnih.gov

Specifically, PA is proposed to support or induce negative membrane curvature, which is essential for processes that involve the inward budding of membranes, such as the formation of vesicles during endocytosis or the creation of intraluminal vesicles in multivesicular bodies. nih.govbohrium.comnih.gov Studies using supported tubulated lipid bilayers have demonstrated that PA preferentially localizes to regions of negative curvature. bohrium.comnih.gov

This property is not static; it can be modulated by the cellular environment. For instance, at the mildly acidic pH and higher calcium concentrations typical of the Golgi apparatus, PA can transition to a shape that more strongly promotes bilayer destabilization and bending. nih.gov The enzymatic conversion of other lipids into PA at specific membrane locations provides a powerful mechanism for cells to locally and transiently generate high-curvature domains, thereby facilitating membrane fission and fusion events. nih.govresearchgate.netnih.gov Recent research also indicates that the transfer of PA between mitochondrial membranes by the lipid transfer protein Ups1 is regulated by membrane curvature, with extraction being favored from positively curved regions. biorxiv.orgelifesciences.org

Role as a Cellular pH Biosensor

Recent discoveries have unveiled a novel and sophisticated function for phosphatidic acid as a cellular pH biosensor. nih.govresearchgate.netnih.gov This function is rooted in the chemistry of its phosphomonoester headgroup. nih.govnih.gov The phosphate group of PA has a pKa value that is within the physiological range of cytosolic pH, meaning that small, rapid fluctuations in intracellular pH can alter the protonation state, and thus the net charge, of the PA molecule. nih.govhbku.edu.qa

This change in charge directly impacts PA's ability to interact with its protein targets. nih.govresearchgate.net A prime example of this mechanism was discovered in yeast, where a rapid decrease in intracellular pH following glucose starvation regulates the binding of PA to a soluble transcriptional repressor called Opi1. nih.govresearchgate.nethbku.edu.qa When protonated (at lower pH), PA's ability to bind and sequester Opi1 at the endoplasmic reticulum is diminished. This releases Opi1, allowing it to translocate to the nucleus and repress the expression of genes involved in phospholipid biosynthesis. researchgate.net This elegant feedback loop directly couples the cell's metabolic state (as reflected by intracellular pH) to the regulation of membrane biogenesis, ensuring that membrane production is halted when nutrients are scarce. nih.govresearchgate.net This pH-sensing capability may be a widespread phenomenon, as other important signaling lipids also contain phosphomonoester headgroups. nih.gov

Mechanisms of L a Phosphatidic Acid Monomethyl Ester Formation and Interconversion Within Research Contexts

Enzymatic Transphosphatidylation Leading to L-A-Phosphatidic Acid Monomethyl Ester Formation

The principal pathway for the generation of L-α-phosphatidic acid monomethyl ester is through an enzymatic process known as transphosphatidylation. This reaction is a hallmark of the Phospholipase D (PLD) family of enzymes.

Phospholipase D (PLD) is a versatile enzyme that primarily catalyzes the hydrolysis of the terminal phosphodiester bond in phospholipids (B1166683), such as phosphatidylcholine, to produce phosphatidic acid (PA) and a free alcohol headgroup. nih.govresearchgate.net However, in the presence of a primary alcohol, PLD can uniquely catalyze a transphosphatidylation reaction. researchgate.netnih.gov This reaction involves the transfer of the phosphatidate moiety from the substrate phospholipid to the primary alcohol instead of to water. nih.gov

When methanol (B129727) is present as the alcohol co-reactant, PLD transfers the phosphatidate group to it, resulting in the formation of L-α-phosphatidic acid monomethyl ester, also referred to as phosphatidylmethanol. wikipedia.org This process occurs through a two-step nucleophilic substitution mechanism involving a covalently bound phosphatidyl-enzyme intermediate. researchgate.net The formation of this methyl ester is often used in research as an indirect marker for PLD activity, as it is an artifact generated during lipid extraction procedures when methanol is used in the solvent system. wikipedia.org

The formation of L-α-phosphatidic acid monomethyl ester by PLD is dependent on the availability of suitable phospholipid substrates. Research has shown that PLD can act on various glycerophospholipids. The most common and abundant substrate for this reaction is phosphatidylcholine (PC). wikipedia.orgchemguide.co.uk Studies on microgreen crops have specifically identified phosphatidylcholines and phosphatidylglycerols (PG) as the most significant precursors for the formation of methyl esters of phosphatidic acid catalyzed by endogenous PLD. wikipedia.org While PC is a major substrate, PLDs from different sources, such as Streptomyces species, exhibit high transphosphatidylation activity with a variety of substrates. researchgate.net For instance, PLD from Streptomyces sp. PMF has been shown to utilize dicetylphosphatidylcholine (diC₄PC) effectively. nih.gov The enzyme can also degrade other phospholipids like phosphatidylethanolamine (B1630911) and phosphatidylserine (B164497) to generate phosphatidic acid, which can then potentially be esterified in the presence of methanol. nih.gov

Table 1: Substrate Specificity of Phospholipase D in Transphosphatidylation

SubstrateEnzyme SourceProduct (in presence of Methanol)Reference
Phosphatidylcholine (PC)Plant tissues, Streptomyces sp.This compound wikipedia.org
Phosphatidylglycerol (PG)Plant tissuesThis compound wikipedia.org
Dicetylphosphatidylcholine (diC₄PC)Streptomyces sp. PMFdicetylphosphatidylmethanol (diC₄PMe) nih.gov
Phosphatidylethanolamine (PE)General PLD activityThis compound nih.govwikipedia.org

The transphosphatidylation activity of PLD is critically dependent on the presence and concentration of a primary alcohol co-reactant. nih.gov In the absence of a suitable alcohol, PLD's default catalytic activity is hydrolysis, where water acts as the nucleophile to produce phosphatidic acid. nih.govnih.gov However, when a primary alcohol like methanol is introduced, it competes with water to act as the nucleophile. nih.gov

Methanol is an effective co-reactant for this process. nih.gov Studies using PLD from Streptomyces sp. PMF demonstrated that the formation of the methyl ester product increased with rising methanol concentrations in a hyperbolic manner, with an effective Michaelis constant (K_m) for methanol determined to be 0.045 ± 0.013 M. nih.gov This ability of low concentrations of alcohols to compete effectively with water is a characteristic trait of PLD enzymes. nih.gov However, the optimal concentration can vary depending on the specific PLD enzyme and reaction conditions. For example, with S. chromofuscus rPLD, detectable methyl ester formation required methanol concentrations above 1 M, with optimal production occurring around 10–12 M methanol. nih.gov

Hydrolysis of this compound to Phosphatidic Acid

The conversion of L-α-phosphatidic acid monomethyl ester back to its parent compound, phosphatidic acid, involves the hydrolysis of the methyl ester bond. This can occur through enzymatic or non-enzymatic chemical means.

The specific enzymatic machinery for the direct hydrolysis of L-α-phosphatidic acid monomethyl ester to phosphatidic acid is not extensively characterized in scientific literature. However, the principle of enzymatic reversibility suggests that the enzyme responsible for its formation, Phospholipase D, could also catalyze its hydrolysis. The catalytic cycle of PLD involves a phosphatidyl-enzyme intermediate that can be resolved by either water (hydrolysis) or an alcohol (transphosphatidylation). nih.gov Therefore, in an aqueous environment with a low concentration of methanol, the hydrolytic activity of PLD would be favored, leading to the conversion of the methyl ester back to phosphatidic acid.

Other enzymes with broad substrate specificity, such as certain lipases or esterases, could potentially catalyze this hydrolysis. For instance, various lipases are known to efficiently hydrolyze fatty acid methyl esters (FAME) to their corresponding fatty acids. monash.edu While structurally different, this demonstrates the capability of lipases to act on methyl ester bonds. Similarly, lipid phosphate (B84403) phosphatases (LPPs) are known to dephosphorylate a wide range of lipid phosphates, though their primary described role is the removal of the entire phosphate group to yield diacylglycerol, not the specific hydrolysis of a methyl ester from the phosphate moiety. nih.govmdpi.com Lysosomal phospholipases have also been studied for their ability to cleave fatty acid ester linkages at an acidic pH. nih.gov

Hydrolysis of the methyl ester bond is generally favored under conditions that promote the availability of water as a reactant and, in enzymatic systems, optimize the activity of hydrolytic enzymes.

Non-Enzymatic Hydrolysis: Chemically, ester hydrolysis can be catalyzed by both acids and bases. nih.govchemguide.co.uk

Acidic Conditions: Heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can catalyze hydrolysis. chemguide.co.ukcommonorganicchemistry.com The reaction is typically reversible, so using a large excess of water (as provided by the dilute acid) drives the equilibrium toward the formation of the carboxylic acid (in this case, phosphatidic acid) and alcohol (methanol). chemguide.co.ukcommonorganicchemistry.com

Basic Conditions: Alkaline hydrolysis, often termed saponification, is another effective method. Heating the ester with a dilute alkali, such as sodium hydroxide (B78521) (NaOH), leads to the formation of the salt of the acid and the alcohol. chemguide.co.uk This reaction is essentially irreversible because the carboxylate ion formed is resistant to nucleophilic attack. To obtain the free phosphatidic acid, the resulting solution must be acidified after the initial hydrolysis. chemguide.co.uk

Enzymatic Hydrolysis: In biological or experimental systems involving enzymes like PLD, the balance between transphosphatidylation and hydrolysis is key.

High Water Concentration: The primary factor favoring hydrolysis by PLD is a high concentration of water relative to the alcohol co-reactant (methanol). nih.gov When water is the predominant nucleophile available to the phosphatidyl-enzyme intermediate, the product will be phosphatidic acid.

pH: The pH of the system is crucial for enzymatic activity. PLD enzymes from different sources have varying optimal pH ranges. For example, a PLD from Moritella sp. JT01 shows optimal activity at pH 8.0, while some plant-derived PLDs function optimally at a more acidic pH of 5.6. nih.govmdpi.com Lysosomal hydrolases generally function best under acidic conditions, with pH optima around 4.5. nih.gov

Table 2: Factors Influencing Hydrolysis of this compound

ConditionEffect on HydrolysisMechanismReference
High Water ConcentrationFavors HydrolysisIn PLD-catalyzed reactions, water outcompetes methanol as the nucleophile. nih.gov
Low Alcohol (Methanol) ConcentrationFavors HydrolysisReduces the rate of the competing transphosphatidylation reaction. nih.gov
Acidic pH (with acid catalyst)Promotes Chemical HydrolysisAcid-catalyzed ester hydrolysis (reversible). chemguide.co.ukcommonorganicchemistry.com
Alkaline pH (with base)Promotes Chemical HydrolysisBase-catalyzed saponification (irreversible). chemguide.co.uk
Optimal Enzyme pHFavors Enzymatic HydrolysisMaximizes the catalytic rate of hydrolytic enzymes (e.g., PLD, lipases). nih.govnih.gov

Synthetic Strategies for this compound Analogues for Research

The synthesis of analogues of L-α-phosphatidic acid monomethyl ester is crucial for research aimed at understanding the structure-activity relationships of lipid-protein interactions and for developing specific probes to study signaling pathways.

Phospholipase D-Catalyzed Methylation of Phosphatidic Acid

One of the most direct methods to generate L-α-phosphatidic acid monomethyl ester for research purposes is to leverage the enzymatic activity of Phospholipase D (PLD). This biocatalytic approach offers high specificity and stereoselectivity.

In this method, a precursor phospholipid, typically phosphatidylcholine (PC), is incubated with purified PLD in a buffer system that contains methanol. The PLD enzyme cleaves the choline (B1196258) headgroup from PC and, in the presence of methanol, facilitates the transfer of the phosphatidate moiety to methanol, yielding L-α-phosphatidic acid monomethyl ester.

Table 1: Key Components in the PLD-Catalyzed Synthesis of L-α-Phosphatidic Acid Monomethyl Ester

ComponentRole
Phosphatidylcholine (PC)Substrate providing the phosphatidate backbone.
Phospholipase D (PLD)Biocatalyst for the transphosphatidylation reaction.
MethanolNucleophile that is incorporated to form the methyl ester.
BufferMaintains optimal pH and ionic strength for enzyme activity.

This enzymatic synthesis is particularly useful for producing the natural stereoisomer of the compound. The specific fatty acid composition of the resulting L-α-phosphatidic acid monomethyl ester will depend on the fatty acid composition of the starting PC substrate.

Detailed research findings have demonstrated that various glycerophospholipids can serve as precursors for the formation of methyl esters of phosphatidic acids (MPA) through PLD-catalyzed transphosphatidylation in the presence of methanol. nih.gov Studies utilizing hydrophilic interaction liquid chromatography (HILIC) coupled with electrospray ionization mass spectrometry (ESI-MS) have unequivocally identified the formation of MPA from phosphatidylcholines (PC) and phosphatidylglycerols (PG) in plant tissues. nih.gov The presence of MPA was confirmed to be a result of PLD activity, as the use of isopropanol (B130326), a known PLD inhibitor, significantly reduced the abundance of MPA. nih.gov

Table 2: Research Findings on PLD-Catalyzed MPA Formation

Precursor GlycerophospholipidFindingReference
Phosphatidylcholine (PC)Major precursor for MPA formation in the presence of methanol and PLD. nih.gov
Phosphatidylglycerol (PG)Also serves as a precursor for MPA, particularly those with a 16:1 side chain. nih.gov

These findings underscore the promiscuity of PLD in its ability to utilize different phospholipid substrates for the synthesis of their corresponding methyl esters when methanol is available.

Biochemical and Cellular Implications of L a Phosphatidic Acid Monomethyl Ester in Academic Research

Utility of L-A-Phosphatidic Acid Monomethyl Ester as a Research Probe or Tool

The strategic use of L-α-Phosphatidic Acid Monomethyl Ester (MPA or PMe) allows researchers to probe the intricate functions of its parent molecule, PA. By methylating the phosphate (B84403) headgroup, the esterified analog presents altered chemical and physical properties, making it a powerful tool for isolating the specific contributions of PA's charge, hydrogen-bonding capacity, and metabolic lability in various biological contexts. nih.gov The development of such lipid probes is essential for characterizing molecular interactions, as the elucidation of PA's full scope of activities has been challenging due to the lack of a consensus binding sequence among its protein receptors. nih.gov

Investigation of Phosphatidic Acid Metabolism and Turnover

PA is a pivotal, yet transient, intermediate in lipid metabolism. wikipedia.orgnih.gov It can be rapidly converted to other lipids, primarily diacylglycerol (DAG), by enzymes such as phosphatidic acid phosphatases (PAPs). nih.gov This rapid turnover complicates studies aimed at understanding the direct roles of PA. L-α-Phosphatidic Acid Monomethyl Ester is a poor substrate for metabolic enzymes like PAPs that are specific for the phosphomonoester of PA. nih.gov Its use effectively stalls the metabolic conversion, allowing researchers to study the downstream effects of sustained PA-like signaling or to investigate processes that are specifically dependent on the PA molecule itself, without the confounding influence of its rapid degradation to DAG.

Interestingly, the methyl ester of PA can be generated as a qualitative and quantitative artifact during lipid extraction procedures that use methanol (B129727). nih.gov This occurs through a transphosphatidylation process catalyzed by the enzyme Phospholipase D (PLD), which uses methanol as a reactant instead of water. nih.gov This phenomenon has been repurposed by researchers, who now use the formation of phosphatidic acid monomethyl ester as an indirect yet specific marker for assaying PLD activity in vitro and in vivo. nih.gov

Studies on Membrane Dynamics and Lipid-Protein Interactions

The biophysical properties of PA allow it to play a significant role in modulating the structure of cellular membranes. nih.gov Its small headgroup and conical shape can induce negative membrane curvature, a property critical for processes like vesicle fission and fusion. wikipedia.orgnih.gov PA can also create defects in the packing of lipids within a membrane, which can influence the localization and function of membrane proteins. nih.gov

L-α-Phosphatidic Acid Monomethyl Ester is utilized as a probe to understand how these physical effects are linked to the specific chemistry of the PA headgroup. The addition of a methyl group alters the size and hydrogen-bonding potential of the headgroup, thereby changing its influence on membrane curvature and lipid packing. nih.govresearchgate.net By comparing the effects of PA and its monomethyl ester on membrane-protein interactions or membrane-trafficking events, researchers can determine whether the interaction is driven by a general effect on membrane shape or by a specific chemical recognition of the PA headgroup. Many PA-binding proteins, for instance, show enhanced binding in areas of negative curvature stress. nih.gov Using the monomethyl ester helps to decouple the effects of curvature from direct electrostatic binding.

Analysis of Signaling Pathways Potentially Modulated by Methylated PA

PA functions as a crucial signaling lipid by directly binding to and regulating the activity of numerous target proteins. nih.govmdpi.com These interactions are often highly specific and depend on the unique physicochemical properties of the PA headgroup. A key mechanism proposed for this specificity is the "electrostatic-hydrogen bond switch," where the ionization state of PA's phosphate group (which can switch between a -1 and -2 charge) and its capacity to form hydrogen bonds are critical for stable protein binding. nih.govmdpi.com

L-α-Phosphatidic Acid Monomethyl Ester is an ideal tool for testing the importance of this switch. Methylation of the phosphate group effectively locks its charge at -1 and reduces its hydrogen-bonding capabilities. nih.govnih.gov This analog can be used in binding assays as a negative control; if a protein binds to PA but not to its monomethyl ester, it strongly suggests that the interaction is not merely due to general electrostatic attraction to a negative charge but relies on the specific chemical nature of the PA phosphomonoester. For example, PA is a potent and selective inhibitor of Protein Phosphatase 1 (PP1). nih.gov Experiments using the monomethyl ester could clarify whether this inhibition requires the full charge potential and hydrogen-bonding capacity of the native PA headgroup, thereby dissecting the molecular mechanism of this regulation. nih.gov

Comparative Studies of this compound with Phosphatidic Acid and Other Phospholipid Derivatives

Direct comparisons between PA and its monomethyl ester are fundamental to defining the structural and electrostatic requirements for PA's biological activities. These studies highlight the differential effects these molecules have on membrane properties and protein interactions, underscoring the specificity inherent in lipid-based signaling and regulation.

Differential Effects on Membrane Properties (e.g., Charge, Headgroup Interactions)

The most significant difference between L-α-Phosphatidic Acid and its monomethyl ester lies in the headgroup. The PA headgroup is a simple phosphomonoester, making it the smallest among common phospholipids (B1166683). wikipedia.org This headgroup is highly dynamic; it can accept and donate hydrogen bonds, and its net negative charge can vary depending on the local pH and interactions with ions or proteins. nih.gov In contrast, the monomethyl ester has a bulkier headgroup, a fixed negative charge (typically -1), and a diminished capacity to act as a hydrogen bond donor. nih.gov This seemingly minor modification leads to significant differences in how the lipid integrates into a membrane and interacts with its neighbors. sigmaaldrich.com

PropertyL-α-Phosphatidic Acid (PA)L-α-Phosphatidic Acid Monomethyl Ester (MPA)
Headgroup Size Smallest among glycerophospholipidsLarger than PA due to methyl group
Headgroup Charge Variable (-1 to -2), pH-dependentFixed (typically -1)
Hydrogen Bonding Acts as both H-bond donor and acceptorReduced H-bond donor capacity
Membrane Curvature Induces negative membrane curvatureAltered effect on membrane curvature
Interaction with Cations Strong interaction with divalent cations (e.g., Ca²⁺)Weaker interaction with divalent cations

These differences in physicochemical properties mean that the two lipids will have distinct effects on the collective properties of a membrane, such as its fluidity, propensity for non-bilayer structures, and surface charge density. nih.govsigmaaldrich.com

Influence on Protein Binding and Recruitment to Membranes

The specific recruitment of proteins to membranes is a cornerstone of cellular signaling. PA accomplishes this by binding to specific protein domains, often referred to as PA-binding domains (PABDs). mdpi.com These domains typically feature a cluster of basic amino acid residues (like arginine and lysine) that interact with PA's negatively charged headgroup, and hydrophobic residues that may insert into the membrane. nih.govmdpi.com

The specificity of this interaction is critical, and L-α-Phosphatidic Acid Monomethyl Ester is a key tool for verifying it. While the monomethyl ester retains a negative charge, the alteration in its headgroup's size, shape, and hydrogen-bonding potential is often sufficient to disrupt binding to a specific PABD. nih.govsigmaaldrich.com Therefore, in vitro binding assays, such as liposome-binding assays, often use the monomethyl ester as a negative control. nih.gov A protein that binds to liposomes containing PA but not to those containing its monomethyl ester is considered a specific PA-interacting protein. This comparative approach allows researchers to distinguish true PA receptors from proteins that bind nonspecifically to any anionic lipid surface. nih.govmdpi.com

Research FindingImplication for Protein BindingRelevant Compound(s)
The "electrostatic-hydrogen bond switch" model suggests PA's specific binding is driven by its unique ionization properties. nih.govProteins recognize the specific chemical environment of the PA headgroup, not just a generic negative charge.L-α-Phosphatidic Acid
Binding of many proteins to PA is enhanced by negative membrane curvature stress. nih.govProtein recruitment is sensitive to the local biophysical environment of the membrane, which PA can modulate.L-α-Phosphatidic Acid, Phosphatidylethanolamine (B1630911)
Mutations in the charged or hydrophobic residues of PA-binding domains abolish binding. nih.govA combination of electrostatic and hydrophobic interactions is required for stable and specific binding.L-α-Phosphatidic Acid
Dioleoyl-phosphatidic acid, a species of PA, strongly binds to α-synuclein and induces its aggregation. elifesciences.orgThe fatty acid composition of PA, in addition to its headgroup, can influence protein interactions.Dioleoyl-phosphatidic acid (a species of PA)

Consideration of this compound as an Experimental Artifact in Lipidomics

L-α-Phosphatidic acid monomethyl ester, also referred to as phosphatidylmethanol (PMe) or methyl-phosphatidic acid (Me-PA), is a phospholipid that is generally not considered a naturally abundant species in most biological systems. Instead, its presence in lipid extracts is frequently an indicator of an experimental artifact generated during the extraction process. nih.gov This artifactual formation is a significant concern in lipidomics, as it can lead to the misinterpretation of the lipid profile, masking the true endogenous concentrations of other important phospholipids.

The primary mechanism for the formation of L-α-phosphatidic acid monomethyl ester is the enzymatic transphosphatidylation reaction catalyzed by phospholipase D (PLD). nih.gov In the presence of a primary alcohol, such as methanol, which is a common solvent in lipid extraction protocols, PLD will preferentially transfer the phosphatidyl moiety from a donor phospholipid (like phosphatidylcholine or phosphatidylethanolamine) to the alcohol, rather than to water (hydrolysis). nih.gov This results in the creation of the corresponding phosphatidylalcohol. Given the widespread use of methanol in extraction solvents, L-α-phosphatidic acid monomethyl ester is the most commonly observed artifact of this type.

Impact of Extraction Methodologies on Methyl Ester Generation

The choice of lipid extraction methodology has a direct and significant impact on the artifactual generation of L-α-phosphatidic acid monomethyl ester. The key factor is the presence of methanol in the extraction solvent mixture, coupled with active endogenous phospholipase D (PLD) in the sample.

Classical lipid extraction methods, such as those developed by Folch and Bligh & Dyer, traditionally use chloroform (B151607) and methanol mixtures. nih.govnih.gov While effective for extracting a broad range of lipids, the methanol component can act as a substrate for PLD-mediated transphosphatidylation, leading to the formation of L-α-phosphatidic acid monomethyl ester. nih.gov This can artificially alter the lipid profile by consuming major phospholipids like phosphatidylcholine (PC) and phosphatidylglycerol (PG) and generating a compound that was not originally present in the biological matrix. nih.gov

Research has demonstrated that in plant tissues, for example, the use of methanol as a cosolvent with chloroform during lipid extraction can lead to the artificial generation of methyl esters of phosphatidic acids (MPA), catalyzed by endogenous PLD. nih.gov The extent of this enzymatic reaction can significantly alter the glycerophospholipid profile. nih.gov In metabolomics studies, it has been shown that methanol can react with numerous sample constituents to form solvent artifacts, with esters from carboxylic groups being a notable example. nih.govfrontiersin.org

The following table summarizes findings from a study on microgreen crops, illustrating how the choice of solvent during homogenization can impact the generation of L-α-Phosphatidic acid monomethyl ester (referred to as MPA in the study).

Homogenization ApproachKey Precursor LipidsRelative Abundance of this compoundImplication for Artifact Formation
Homogenization with water, followed by extraction with chloroform/methanolPhosphatidylcholines (PC), Phosphatidylglycerols (PG)HighConfirms that endogenous PLD can catalyze the artificial generation of the methyl ester in the presence of methanol. nih.gov
Homogenization with isopropanol (B130326), followed by extraction with chloroform/methanolPhosphatidylcholines (PC), Phosphatidylglycerols (PG)Remarkably DecreasedIndicates that isopropanol can hinder the PLD-catalyzed process, thus minimizing artifact formation. nih.gov

Strategies for Minimizing Artifactual Formation in Research Protocols

To ensure the accurate representation of the lipidome and to minimize the artifactual formation of L-α-phosphatidic acid monomethyl ester, several strategies can be implemented in research protocols.

One of the most effective strategies is the inhibition of PLD activity prior to or during the extraction process. This can be achieved in several ways:

Heat Treatment: Briefly heating the sample can denature enzymes like PLD, preventing the transphosphatidylation reaction.

Use of PLD Inhibitors: While effective, the addition of inhibitors must be carefully considered to avoid interference with subsequent analyses.

Solvent Selection: Replacing methanol with an alcohol that is a poor substrate for PLD is a common and effective approach. Isopropanol is frequently used for this purpose. nih.gov Studies have shown that homogenizing tissues in isopropanol before proceeding with a chloroform/methanol extraction significantly hinders the formation of L-α-phosphatidic acid monomethyl ester. nih.gov

Another critical strategy involves the careful selection and optimization of the entire extraction protocol. This includes considering the sample type, the target lipids, and the potential for enzymatic activity. For instance, methods that avoid the use of methanol altogether, such as those employing methyl-tert-butyl ether (MTBE), can prevent the formation of this specific artifact. nih.gov

Furthermore, it is crucial for researchers to be aware of the potential for artifact formation and to take steps to identify it. This can be done through:

Control Experiments: Running parallel extractions with and without methanol, or with a known PLD inhibitor, can help to identify artifacts.

Mass Spectrometry Analysis: The use of high-resolution mass spectrometry can aid in the tentative identification of L-α-phosphatidic acid monomethyl ester based on its accurate mass. nih.gov Further fragmentation analysis (MS/MS or MSn) can then confirm its structure and distinguish it from isobaric naturally occurring phosphatidic acids. nih.gov

By implementing these strategies, researchers can significantly reduce the risk of artifactual L-α-phosphatidic acid monomethyl ester formation, leading to more accurate and reliable results in lipidomics studies.

Enzymatic Regulation and Molecular Interactions Involving L a Phosphatidic Acid Monomethyl Ester Analogues

Enzymes Responsible for L-A-Phosphatidic Acid Monomethyl Ester Generation in Specific Contexts (e.g., PLD)

The primary enzyme implicated in the generation of this compound is Phospholipase D (PLD). PLD typically catalyzes the hydrolysis of phospholipids (B1166683), such as phosphatidylcholine (PC), to produce phosphatidic acid (PA) and a free headgroup. wikipedia.orgyoutube.com However, in the presence of primary alcohols like methanol (B129727), PLD can facilitate a transphosphatidylation reaction. nih.govnih.gov This process results in the transfer of the phosphatidyl group to the alcohol, forming a phosphatidylalcohol, in this case, this compound (also referred to as methyl-PA or MPA). nih.gov

This enzymatic reaction is of significant interest, particularly in the context of lipidomics research, as the use of methanol as a solvent during lipid extraction can lead to the artificial generation of this compound. nih.gov The presence of this lipid in extracts can therefore be an indicator of endogenous PLD activity in the tissue sample. nih.gov Studies on microgreen crops have demonstrated that endogenous PLD catalyzes the formation of methyl esters of phosphatidic acids from precursors like phosphatidylcholines and phosphatidylglycerols during methanol-based extraction. nih.gov

While the in vivo generation of this compound in the absence of exogenous methanol is not well-documented, the transphosphatidylation activity of PLD is a recognized cellular process with other primary alcohols. nih.govnih.gov The specificity of PLD for primary alcohols suggests that the formation of this compound could theoretically occur if methanol were present physiologically, though this is not a typical endogenous metabolite.

Potential Enzymatic Targets or Modulators of this compound

The metabolism of this compound would likely involve the cleavage of its ester bonds. The enzymes responsible would be hydrolases, though specific enzymes that target the methyl ester of phosphatidic acid have not been extensively characterized.

The enzymatic breakdown of this compound would necessitate the action of a hydrolase to cleave the methyl ester bond, releasing phosphatidic acid and methanol. While specific hydrolases for this exact substrate are not well-defined in the literature, the broader class of carboxylesterases (EC 3.1.1.1) are known to hydrolyze ester bonds. nih.gov It is plausible that certain members of the α/β hydrolase superfamily, which includes various esterases and lipases, could exhibit activity towards this compound. nih.gov

Additionally, studies on the hydrolysis of fatty acid methyl esters (FAMEs) have identified lipases, such as Candida antarctica lipase (B570770) B, that can efficiently catalyze this reaction, suggesting that similar enzymes could potentially act on the methyl ester of phosphatidic acid. nih.gov

The enzymatic characterization and substrate specificity of hydrolases for this compound remain a subject for further investigation. However, drawing parallels from related enzymes, certain characteristics can be anticipated. For instance, the substrate specificity of esterases is often determined by the structure of their substrate-binding pocket. acs.org Aromatic residues within this pocket can influence the accessibility and binding of different ester substrates, thereby dictating the enzyme's preference for short-chain versus long-chain esters. acs.org

The table below summarizes the characteristics of some related hydrolases, which could provide a framework for the potential enzymatic modulation of this compound.

Enzyme FamilySubstrate ExamplesKey Characteristics
Carboxylesterases Short-chain esters, p-nitrophenyl estersPart of the α/β hydrolase superfamily; activity can be influenced by the chemical properties of the substrate. nih.gov
Lipases Triacylglycerols, Fatty Acid Methyl EstersCan act on water-insoluble substrates; some show broad substrate specificity. nih.gov
Alkaline Phosphatases Phosphomonoesters, PhosphatidatesBroad substrate specificity; can hydrolyze a variety of phosphorylated compounds. rsc.org

Molecular Interactions of this compound with Protein Domains

The interaction of lipids with proteins is crucial for numerous cellular signaling pathways. The modification of the headgroup of phosphatidic acid by the addition of a methyl group is expected to alter its binding properties.

The binding of phosphatidic acid (PA) to proteins is often mediated by electrostatic interactions between the negatively charged phosphate (B84403) headgroup of the lipid and positively charged amino acid residues, such as arginine and lysine, within the protein's binding domain. nih.gov An "electrostatic/hydrogen bond switch" mechanism has been proposed, where hydrogen bonding with basic residues can increase the negative charge of the PA headgroup, thereby strengthening the interaction.

Phosphatidic acid is a well-established regulator of enzyme activity and protein localization. youtube.comlipotype.com It can recruit cytosolic proteins to membranes and allosterically modulate the activity of various enzymes. nih.gov For example, PA binding is known to be important for the activation of protein kinase C isoforms and the recruitment of Raf kinase to the membrane. youtube.com

Given the structural similarity, this compound could potentially act as an analogue of PA, albeit with altered efficacy. The change in the headgroup's charge and size due to the methyl group could lead to differential effects on the activity and localization of target proteins. It might act as a competitive inhibitor for PA binding proteins or as a weaker agonist. The precise influence of this compound on specific enzymes and their localization would depend on the specific binding pocket and the nature of the lipid-protein interaction.

Regulation of Enzymes by this compound (Hypothetical or Analogous to PA)

This compound, a derivative of the crucial signaling lipid phosphatidic acid (PA), is hypothesized to play a significant role in cellular regulation through its interaction with various enzymes. Due to the structural similarity to PA, its regulatory functions can be inferred by analogy. PA is a well-established lipid second messenger that modulates the activity of a diverse array of proteins, thereby influencing a multitude of cellular processes. creative-proteomics.comportlandpress.com The defining structural feature of this compound is the esterification of a methyl group to its phosphate headgroup. This modification is expected to alter the charge and hydrogen-bonding capacity of the headgroup compared to PA, which possesses a phosphomonoester. nih.gov Consequently, while many of the enzymatic interactions of PA may be conserved, the specific nature and affinity of these interactions could be modulated for this compound.

The regulatory influence of PA extends to various enzyme classes, including lipid and protein kinases, phosphatases, and proteins that govern the dynamics of the cytoskeleton. creative-proteomics.comnih.gov PA exerts its effects by binding to specific domains on target proteins, leading to changes in their subcellular localization, catalytic activity, and interaction with other molecules. portlandpress.comnih.gov It is a key intermediate in the synthesis of other lipids and its levels are tightly controlled by enzymes such as phospholipase D (PLD), which produces PA, and phosphatidic acid phosphatase (PAP), which degrades it. nih.govnih.gov

Hypothetical Regulation of Kinases and Phosphatases

Given the extensive involvement of PA in signaling cascades, it is plausible that this compound also modulates the activity of protein and lipid kinases. PA is known to directly activate the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation. nih.gov This activation is proposed to occur through direct binding of PA to the FRB domain of mTOR, leading to conformational changes that enhance its catalytic activity. nih.gov The interaction is sensitive to the acyl chain structure of PA and the presence of cholesterol in the membrane. mdpi.com It is conceivable that this compound could similarly interact with mTOR, although the methylation of the phosphate headgroup might alter the binding affinity and subsequent activation.

Furthermore, PA plays a role in the Ras/MEK/Erk signaling pathway by promoting the membrane binding of cRaf-1 kinase, a critical step in the activation of the cascade. nih.gov By analogy, this compound could facilitate the recruitment of signaling proteins to membranes, thereby influencing downstream phosphorylation events.

The Hippo pathway, a crucial regulator of organ size and tumor suppression, is also under the regulatory influence of PA. nih.gov PA has been shown to directly interact with the Hippo pathway components LATS and NF2, disrupting their normal function and leading to the activation of the transcriptional co-activator YAP. nih.gov This suggests a potential role for this compound in modulating cell proliferation and apoptosis through the Hippo pathway.

Phosphatidic acid phosphatase (PAP) is a key enzyme that controls the cellular levels of PA by converting it to diacylglycerol (DAG). nih.govnih.gov The activity of PAP itself is regulated by other lipids and phosphorylation, highlighting a complex feedback mechanism. nih.govnih.gov Given that this compound is a substrate analog, it could potentially act as a competitive inhibitor or a substrate for PAP, thereby influencing the balance between PA and DAG signaling.

Interaction with Cytoskeletal Regulatory Proteins

The dynamic remodeling of the actin cytoskeleton is essential for various cellular processes, including cell migration, morphogenesis, and vesicle trafficking. researchgate.nettandfonline.com PA is a known regulator of cytoskeletal dynamics, in part through its activation of type I phosphatidylinositol-4-phosphate (B1241899) 5-kinase (PIPKI). nih.gov PIPKI is responsible for the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a key lipid in actin polymerization. nih.gov The activation of PIPKI by PA is a critical step in this process. nih.gov this compound, sharing structural similarities with PA, could hypothetically modulate PIPKI activity, thereby influencing actin rearrangements. The interaction of PA with cytoskeletal proteins like capping protein and MAP65-1 further underscores its role in regulating actin and microtubule organization. researchgate.net

The following table summarizes the enzymes known to be regulated by phosphatidic acid, with hypothetical analogous regulation by this compound.

Enzyme/ProteinFunctionDocumented Regulation by Phosphatidic Acid (PA)Hypothetical Regulation by this compound
mTOR (mammalian target of rapamycin) Serine/threonine kinase regulating cell growth, proliferation, and metabolism. nih.govDirect binding to the FRB domain leads to activation. nih.govPotential to bind and activate, with affinity possibly modulated by the methyl ester group.
cRaf-1 Serine/threonine-specific protein kinase in the Ras/MEK/Erk pathway. nih.govPromotes membrane binding and subsequent activation. nih.govMay facilitate membrane recruitment and influence the MAPK/Erk signaling cascade.
LATS (Large Tumor Suppressor) Serine/threonine kinase in the Hippo pathway that regulates cell proliferation and apoptosis. nih.govDirectly interacts with LATS, disrupting its complex formation and activation. nih.govCould potentially interact with and modulate the Hippo pathway.
NF2 (Neurofibromin 2/Merlin) Tumor suppressor protein that regulates the Hippo pathway. nih.govPA binding disrupts NF2-mediated LATS membrane translocation and activation. nih.govMay interfere with NF2 function, impacting downstream signaling.
PIPKI (Type I phosphatidylinositol-4-phosphate 5-kinase) Lipid kinase that synthesizes phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). nih.govStrong and specific activation of enzymatic activity. nih.govLikely to modulate PIPKI activity, thereby influencing cytoskeletal organization.
Phospholipase D (PLD) Enzyme that hydrolyzes phosphatidylcholine to generate PA. frontiersin.orgProduct of the reaction; part of a feedback loop where PI(4,5)P2 can activate PLD. nih.govMay indirectly influence PLD activity by affecting the levels of other regulatory lipids.
Phosphatidic Acid Phosphatase (PAP) Enzyme that dephosphorylates PA to diacylglycerol (DAG). nih.govnih.govSubstrate for the enzyme; its levels are controlled by PAP activity. nih.govnih.govCould act as a competitive inhibitor or a substrate, altering the PA/DAG balance.
Capping Protein Binds to the barbed ends of actin filaments, regulating their growth. researchgate.netIdentified as a PA-binding protein involved in regulating actin organization. researchgate.netMay interact with and modulate its function in actin dynamics.
MAP65-1 Microtubule-associated protein involved in microtubule bundling. researchgate.netIdentified as a PA-binding protein that regulates microtubule organization. researchgate.netCould potentially influence microtubule stability and organization.

Advanced Analytical Methodologies for L a Phosphatidic Acid Monomethyl Ester Research in Biological Systems

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of lipids. For L-A-phosphatidic acid monomethyl ester, specific MS techniques are employed to achieve the necessary resolution and fragmentation detail for unambiguous identification. A synergistic approach combining high-resolution mass spectrometry with multi-stage fragmentation is often utilized. researchgate.net

High-Resolution/Accuracy Fourier-Transform Mass Spectrometry (HILIC-ESI-FTMS)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI) and Fourier-Transform Mass Spectrometry (FTMS) is a powerful method for analyzing methyl esters of phosphatidic acids (MPA). nih.govnih.gov FTMS analyzers, such as the Orbitrap, provide exceptionally high resolution and mass accuracy, which is crucial for determining the elemental composition of intact lipid species with high certainty. uni-graz.at

In the analysis of MPA, HILIC-ESI-FTMS allows for the acquisition of high-resolution spectra of the [M-H]⁻ ion in negative ion mode. nih.gov This high mass accuracy helps to tentatively identify potential MPA species in a complex mixture, such as a lipid extract from a biological matrix. The high resolving power is essential for separating the target analyte's signal from other closely related m/z signals in the sample. nih.govresearchgate.net

Table 1: HILIC-ESI-FTMS Parameters for Lipid Analysis

Parameter Value/Setting
Chromatography HILIC
Ionization Source Heated Electrospray Ionization (HESI)
Polarity Negative and/or Positive
Analyzer Fourier-Transform (e.g., Orbitrap)
Resolving Power Typically ≥ 140,000 at m/z 200
Mass Accuracy < 3 ppm
Scan Range e.g., 100–2000 m/z

This table represents typical parameters and may vary based on the specific instrument and application. nih.govuni-graz.at

Linear Ion Trap Multiple Stage Mass Spectrometry (HILIC-ESI-MSn)

While high-resolution MS provides accurate mass, it does not by itself confirm the specific structure. For this, multiple-stage mass spectrometry (MSn), often performed using a linear ion trap (LIT), is essential. nih.govnih.gov This technique involves isolating a precursor ion (MS1), fragmenting it to produce product ions (MS2), and then selecting a specific product ion and fragmenting it again (MS3). nih.govnih.gov

This sequential fragmentation provides detailed structural information about the analyte. For this compound, MS2 and MS3 measurements are critical for confirming the identity and distinguishing it from other similar lipid structures. nih.govresearchgate.net The combination of HILIC for separation with ESI-MSn for detailed structural analysis enables the unequivocal identification of MPA in complex samples. nih.gov

Distinguishing this compound from Isobaric Species

A primary analytical challenge is distinguishing this compound (MPA) from its isobaric phosphatidic acid (PA) counterparts that contain an additional CH2 group in one of their fatty acid chains. nih.govresearchgate.net For example, an MPA with 16:0 and 18:2 fatty acyl chains is isobaric to a PA with 16:0 and 19:2 chains.

The differentiation is achieved by analyzing their distinct fragmentation pathways in tandem mass spectrometry (MS/MS or MS2) and MS3 experiments. nih.govnih.gov

Fragmentation of Phosphatidic Acid (PA): In the [M-H]⁻ ion of a PA, the most characteristic fragmentation is the neutral loss of a fatty acid chain as a ketene, with the loss from the sn-2 position being predominant. The resulting fragment ions are lyso-PA species. The presence of a free hydroxyl on the phosphate (B84403) group drives this fragmentation pattern.

Fragmentation of this compound (MPA): The esterification of the phosphate group with a methyl group in MPA alters the fragmentation behavior significantly. nih.gov The gas-phase acidity of the phosphate hydroxyl group is removed, making the fragmentation pathway more similar to that of phosphatidylcholines (PC). nih.gov The MS2 spectrum of an MPA [M-H]⁻ ion still shows losses of the fatty acid chains, but the subsequent MS3 fragmentation of the resulting lyso-MPA-like ions is key. In MS3, the lyso-form of MPA releases the single remaining acyl chain as a carboxylate anion, which is a dominant fragmentation event. nih.gov This clear fragmentation signature allows for the unambiguous recognition of MPA. nih.govresearchgate.net

Table 2: Differentiating MPA from Isobaric PA via MS/MS Fragmentation

Feature This compound (MPA) Isobaric Phosphatidic Acid (PA)
Precursor Ion [M-H]⁻ [M-H]⁻
Key MS2 Fragments Loss of fatty acyl chains (as ketene) to form lyso-MPA-like ions. nih.gov Predominant loss of fatty acyl chain (as ketene) from sn-2 position to form lyso-PA.
Key MS3 Fragments Fragmentation of lyso-MPA-like ions yields the carboxylate anion of the remaining fatty acid as the main product. nih.gov Further fragmentation of lyso-PA is less specific for this differentiation.

| Distinguishing Feature | The clear and dominant carboxylate anion signal in the MS3 spectrum confirms the MPA structure. nih.gov | The fragmentation pattern is characteristic of a free phosphate head group. |

Applications in Lipidomics and Single-Cell Lipidomics

The accurate identification of this compound is highly relevant in the field of lipidomics, particularly in plant studies. nih.gov Its presence is often an indicator of artificial lipid profile alterations occurring during extraction procedures that use methanol (B129727), due to the activity of endogenous phospholipase D (PLD). nih.govnih.gov Recognizing MPA as an artifact helps researchers choose more appropriate extraction protocols to preserve the native lipidome. nih.gov

While the direct analysis of this compound at the single-cell level is not yet widely documented, the advancement of single-cell lipidomics opens new frontiers. nih.gov Single-cell analysis is challenged by the low abundance of lipids and the complexity of the lipidome within a single cell. nih.govnih.gov Techniques combining automated cell sorting with chip-based nanoESI and shotgun lipidomics are being developed to quantify dozens of lipid species, such as phosphatidylcholines and sphingomyelins, from individual cells. nih.govresearchgate.net The high-specificity methods developed for MPA, which can differentiate subtle isomeric differences, are foundational for the future application of these techniques to a wider range of lipids, including low-abundance species and metabolic artifacts, in the context of single-cell heterogeneity. nih.govresearchgate.net

Chromatographic Separation Techniques for this compound

Chromatographic separation prior to mass spectrometric analysis is essential for reducing sample complexity, separating isomers, and minimizing ion suppression effects.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic method for separating polar and amphiphilic lipids like this compound. researchgate.netnih.gov In contrast to reversed-phase chromatography which separates lipids based on their hydrophobic acyl chains, HILIC separates lipid classes based on the polarity of their head groups. nestgrp.com

The HILIC mechanism involves partitioning the analyte between a polar stationary phase (like silica) and a highly organic mobile phase containing a small amount of a polar solvent like water. thermofisher.com A water-rich layer forms on the surface of the stationary phase, and polar analytes are retained through partitioning into this layer. This makes HILIC exceptionally well-suited for separating phospholipid classes, which differ primarily in their polar head groups. nih.govnestgrp.com This technique is also highly compatible with electrospray ionization mass spectrometry (ESI-MS) because the mobile phases used are amenable to efficient ionization. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a foundational and widely used technique for the separation and qualitative analysis of lipids, including this compound, from complex biological extracts. The principle of TLC relies on the differential partitioning of compounds between a solid stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase composed of a solvent mixture. The separation is based on polarity; as the nonpolar solvent front moves up the polar silica plate, less polar lipids travel further, while more polar lipids have stronger interactions with the silica and move shorter distances.

For phospholipid analysis, high-performance TLC (HPTLC) is often preferred as it utilizes plates with smaller silica particles, leading to higher resolution and sensitivity. The stationary phase is almost always silica gel, which can be impregnated with agents like boric acid to improve the separation of specific phospholipids (B1166683).

The mobile phase composition is critical for achieving effective separation. A variety of solvent systems, typically mixtures of nonpolar and polar solvents, have been developed to resolve different lipid classes. The choice of solvent system depends on the specific lipids of interest in the mixture. Visualization of the separated lipid spots is commonly achieved by spraying the plate with reagents that react with lipids, such as phosphomolybdic acid followed by charring, or fluorescent dyes like primulin which allow for non-destructive detection under UV light.

Table 1: Representative Mobile Phase Systems for Phospholipid Separation by TLC

Mobile Phase Composition (v/v/v/v)Target LipidsNotes
Chloroform (B151607) / Methanol / 28% NH₄OH (60:35:8)General PhospholipidsA common system for one-dimensional separation of major phospholipid classes.
Chloroform / Ethanol / Water / Triethylamine (30:35:7:35)Yeast PhospholipidsOptimized for steady-state labeling and quantification of yeast phospholipids. nih.gov
Chloroform / Methanol / Acetic Acid / Water (80:9:12:2)Plant Polar LipidsOften used as the second dimension in 2D-TLC for complex plant lipid extracts. aocs.org
Petroleum Ether / Diethyl Ether / Acetic Acid (84:15:1)Neutral Lipids & Free Fatty AcidsPrimarily for separating nonpolar lipids, but the acetic acid allows for migration of acidic lipids. nih.gov

Chiral Chromatography for Stereoisomeric Analysis

The stereochemistry of phospholipids is crucial for their biological function, dictating their interaction with enzymes and receptors. This compound possesses a chiral center at the sn-2 position of the glycerol (B35011) backbone. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the definitive method for separating and quantifying its stereoisomers.

The separation of enantiomers requires a chiral environment, which can be achieved in two primary ways:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. The sample is passed through an HPLC column where the stationary phase itself is a chiral molecule. chiralpedia.com Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. aocs.org This difference in interaction strength leads to different retention times, allowing for their separation. chiralpedia.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are widely used for resolving chiral compounds, including lipids and their precursors. chiralpedia.comsigmaaldrich.com

Indirect Separation via Derivatization: In this method, the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. nih.gov After separation, the original enantiomers can be regenerated, although this is not always necessary for analytical purposes.

The choice of mobile phase, which can include normal-phase, reversed-phase, or polar organic modes, as well as temperature, can significantly affect the selectivity and resolution of the separation. chromatographyonline.com These techniques are essential for studying the stereospecificity of enzymes involved in the metabolism of this compound and for determining the enantiomeric purity of synthetic standards. nih.gov

Table 2: Strategies for Chiral Resolution of Phospholipids

StrategyPrincipleCommon ApplicationKey Considerations
Direct Method Use of a Chiral Stationary Phase (CSP) to create transient diastereomeric complexes with different stabilities. aocs.orgHPLC, Supercritical Fluid Chromatography (SFC)Choice of CSP is critical and often requires screening. chiralpedia.comsigmaaldrich.com Mobile phase composition and temperature can be optimized to improve resolution. chromatographyonline.com
Indirect Method Derivatization with a chiral reagent to form diastereomers, which are then separated on an achiral column. nih.govHPLC, Gas Chromatography (GC)Requires a chirally pure derivatizing agent. sigmaaldrich.com The reaction must proceed without racemization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Phosphorus-31 Magic Angle Spinning (³¹P MAS) NMR for Ionization Properties

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a powerful, non-invasive technique for studying phospholipids, as the ³¹P nucleus serves as a natural probe within the headgroup. nih.gov Solid-state ³¹P NMR, particularly with Magic Angle Spinning (MAS), is uniquely suited to monitor the ionization state of the phosphate moiety in this compound within membrane environments. nih.gov

The fundamental principle is that the ³¹P chemical shift (its resonance frequency) is highly sensitive to the local electronic environment, which is directly influenced by the protonation state of the phosphate group. avantiresearch.com When the phosphate group is protonated, the phosphorus nucleus becomes more shielded, causing its signal to shift upfield (to a lower ppm value). Conversely, deprotonation leads to deshielding and a downfield shift.

By acquiring a series of ³¹P MAS NMR spectra of a membrane sample containing this compound across a range of pH values, one can plot the ³¹P chemical shift versus pH. This results in a titration curve from which the pKa (the pH at which the phosphate group is 50% protonated) can be determined. Studies on related lipids like phosphatidic acid and cardiolipin (B10847521) have successfully used this method to establish the pKa values of their phosphate groups. nih.govnih.gov For instance, research on cardiolipin demonstrated that both its phosphate groups have a pKa of approximately 2.5, meaning they are fully deprotonated and carry two negative charges at physiological pH. nih.gov This technique provides unambiguous information on how the charge of the lipid headgroup changes in response to its environment, which is critical for understanding its role in membrane electrostatics and protein interactions.

Table 3: Representative ³¹P Chemical Shift vs. pH for a Model Phosphomonoester Lipid

pHProtonation StateRepresentative Chemical Shift (ppm)
2.0Fully Protonated (POH)~-1.0
4.0Partially Deprotonated~0.5
6.0Mostly Deprotonated (PO⁻)~2.5
7.4Fully Deprotonated (PO⁻)~3.0
9.0Fully Deprotonated (PO⁻)~3.0

Note: The exact chemical shift values are illustrative and depend on the specific lipid structure, membrane composition, and experimental conditions.

Radiolabeling and Tracing Techniques for Metabolic Studies

Radiolabeling techniques are indispensable for elucidating the metabolic pathways involving this compound. These methods allow researchers to track the synthesis, conversion, and degradation of lipids in living cells or tissues by introducing molecules containing a radioactive isotope. springernature.com Unlike methods that measure static lipid levels, isotope tracing provides dynamic information about metabolic flux. mdpi.comresearchgate.net

The process typically involves supplying a radiolabeled precursor to a biological system and monitoring the incorporation of the radioisotope into various lipid species over time. For studying this compound, common precursors include:

[³²P]Phosphate or H₃³²PO₄: To label the phosphate headgroup directly. This is a direct way to study phosphorylation and headgroup metabolism. nih.gov

[¹⁴C] or [³H]-Glycerol: To label the glycerol backbone, providing insight into the de novo synthesis of the entire glycerolipid structure. springernature.com

[¹⁴C] or [³H]-Acetate: Acetate (B1210297) is a precursor for acetyl-CoA, the fundamental building block for fatty acid synthesis. nih.gov Tracing with labeled acetate reveals the rate of de novo fatty acid synthesis and their subsequent incorporation into phospholipids. nih.gov

[¹⁴C] or [³H]-Labeled Fatty Acids: To study the remodeling of acyl chains on the phospholipid backbone.

Following a "pulse" (incubation with the radiotracer) and often a "chase" (incubation in unlabeled medium), lipids are extracted and separated using techniques like TLC or HPLC. nih.gov The amount of radioactivity in the spot or peak corresponding to this compound and its metabolic relatives is then quantified using scintillation counting or phosphorimaging. This approach has been used to show that while the absolute concentration of phosphatidic acid is low, it has a high metabolic flux, acting as a central intermediate in the synthesis of other phospholipids. mdpi.com

Table 4: Common Isotopes for Tracing Phospholipid Metabolism

IsotopeLabeled PrecursorMetabolic Pathway TracedTypical Application
³²P Orthophosphate (H₃³²PO₄)Phosphorylation, headgroup turnoverSynthesis of [³²P]phosphatidic acid for use in enzyme assays. nih.gov
¹⁴C [¹⁴C]AcetateDe novo fatty acid synthesis and incorporation. nih.govcdnsciencepub.comMeasuring rates of total lipid synthesis in tissue slices or cell culture. nih.gov
¹⁴C [¹⁴C]GlycerolGlycerolipid backbone synthesis. springernature.comDistinguishing de novo lipid synthesis from acyl chain remodeling.
¹⁴C / ³H Labeled Fatty AcidsAcyl chain remodeling, specific fatty acid uptakeStudying the activity of acyltransferases.

Emerging Research Areas and Future Directions in L a Phosphatidic Acid Monomethyl Ester Studies

Development of Specific Inhibitors or Modulators Targeting L-A-Phosphatidic Acid Monomethyl Ester Formation or Metabolism

The development of molecules that can selectively influence the lifecycle of L-α-phosphatidic acid monomethyl ester is a critical step toward understanding its function. Research has focused on creating synthetic analogs of LPA to probe its G protein-coupled receptors (GPCRs), with methylation being a key chemical modification. nih.govacs.org This strategy aims to create modulators with enhanced stability or receptor subtype selectivity compared to the naturally occurring LPA.

A notable example is the development of 1-oleoyl-2-O-methyl-rac-glycerophosphothionate (OMPT), an ester-linked thiophosphate derivative of LPA where the hydroxyl group is masked by methylation. elsevierpure.com Studies have shown that OMPT acts as a potent and selective agonist for the LPA3 receptor subtype. elsevierpure.com Unlike LPA, which activates multiple receptors, OMPT does not effectively couple to LPA1 or LPA2 receptors, making it a valuable pharmacological probe for dissecting LPA3-specific signaling pathways. elsevierpure.com

The synthesis of such analogs involves complex chemical procedures, including the protection of hydroxyl groups, acylation with specific fatty acid chains, and phosphorylation. nih.govacs.org These synthetic efforts have led to the creation of a library of LPA-like molecules, including those with methyl ether modifications, which exhibit varied and sometimes highly selective activities at different LPA receptors. nih.govacs.org While much of the focus has been on creating receptor modulators, a parallel future direction involves identifying and targeting the specific enzymes responsible for the endogenous formation and degradation of L-α-phosphatidic acid monomethyl ester. The development of inhibitors for these currently uncharacterized enzymes would provide another powerful tool to manipulate its cellular levels and elucidate its specific biological roles. Furthermore, research has identified that both phosphatidic acid and lysophosphatidic acid can act as potent inhibitors of phosphatidylinositol 3-kinase (PI 3-kinase), suggesting that their derivatives could also modulate this critical signaling pathway. nih.gov

Exploration of this compound in Model Organisms and Cellular Systems (e.g., Yeast, Bacteria, Plant Cells)

Model organisms are indispensable for dissecting complex biological processes. The parent compound, phosphatidic acid (PA), has been extensively studied in yeast, bacteria, and plants, revealing its fundamental role in metabolism and signaling. nih.govnih.govnih.gov

Yeast (Saccharomyces cerevisiae): In yeast, PA is a central intermediate in the synthesis of all glycerophospholipids and triacylglycerols. nih.govnih.govresearchgate.net The pathways for its biosynthesis are well-characterized and essential for membrane integrity and lipid storage. nih.govnih.gov Importantly, the transport of PA into mitochondria is critical for cellular stress signaling; disruption of this process alters the unfolded protein response (UPR) and mTORC1 signaling pathways. nih.gov Yeast systems have also been employed to characterize the specificity of LPA analogs. For instance, yeast cells engineered to express the human LPA1 receptor were used to demonstrate that the methylated analog OMPT does not activate this receptor subtype, highlighting the utility of this model for screening receptor-specific compounds. elsevierpure.com

Bacteria: In bacteria, membrane phospholipid synthesis is vital, and PA is the universal precursor to all these essential molecules. nih.govnih.gov Bacteria utilize two distinct enzyme families for the initial acylation step in PA synthesis. nih.gov The central role of these pathways makes the enzymes involved attractive targets for the development of novel antibacterial therapeutics. nih.govnih.gov While research has concentrated on the broader PA synthesis pathway, the specific effects or presence of its monomethyl ester in bacteria remain an open area for investigation.

Plant Cells: PA is a well-established second messenger in plant cells, mediating responses to a wide array of hormones and environmental stresses, including salinity, drought, and cold. nih.govresearchgate.netnih.govmdpi.com Its levels can increase rapidly in response to stimuli, triggering downstream signaling cascades. researchgate.netmdpi.com PA has been detected in various cellular membranes, including the plasma membrane, nucleus, and chloroplasts. nih.gov Studies in the green alga Chlamydomonas have shown that salt stress induces the accumulation of specific molecular species of LPA and PA, suggesting a complex and regulated response. researchgate.net The role of L-α-phosphatidic acid monomethyl ester in these intricate plant signaling networks has yet to be fully explored but represents a promising avenue of research.

Below is an interactive data table summarizing research findings in model organisms.

Model OrganismKey Findings Related to PA/LPA and AnalogsPrimary Research FocusReference Index
Yeast (S. cerevisiae)PA is central to lipid metabolism and stress signaling (UPR, mTORC1). Used to test receptor specificity of methylated LPA analogs (OMPT).Metabolism, Stress Response, Drug/Ligand Screening elsevierpure.comnih.govnih.govnih.gov
BacteriaPA is the universal precursor for phospholipid synthesis. PA synthesis enzymes are potential targets for new antibiotics.Metabolism, Antibacterial Drug Development nih.govnih.gov
Plant CellsPA is a key second messenger in hormonal and environmental stress signaling. Localized to plasma membrane, nucleus, and chloroplasts.Signal Transduction, Stress Physiology nih.govresearchgate.netnih.gov

Utilizing this compound as a Tool for Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgnih.gov This powerful methodology allows for the precise labeling and tracking of biomolecules, such as lipids, to study their synthesis, localization, and interactions in real-time. nih.govmdpi.com

The common strategy involves metabolically incorporating a biomolecule analog containing a "clickable" chemical handle, such as an azide (B81097) or an alkyne. acs.org These handles are small, inert in biological systems, and can be specifically ligated to a probe molecule (e.g., a fluorescent dye) for visualization. nih.gov This approach has been successfully applied to phospholipids (B1166683), where derivatives labeled with strained alkynes have enabled direct imaging of their synthesis, turnover, and localization within living cells. mdpi.com Precursors bearing bioorthogonal tags have been used to specifically label lipids like phosphatidic acid. acs.org

This same principle can be extended to L-α-phosphatidic acid monomethyl ester. By synthesizing a version of the molecule that contains a bioorthogonal handle—for instance, by using a fatty acid chain with a terminal alkyne—researchers could:

Track its metabolic fate: Follow the molecule as it is transported, modified, or degraded within the cell.

Visualize its subcellular localization: Determine its precise location in organelles and membrane microdomains.

Identify interacting proteins: Use photo-crosslinking moieties in combination with the bioorthogonal tag to capture and identify binding partners.

Utilizing L-α-phosphatidic acid monomethyl ester as a bioorthogonal tool holds immense potential for uncovering its specific cellular functions and distinguishing its behavior from that of its more abundant relatives, PA and LPA.

Investigation of this compound in Membrane Microdomains and Subcellular Localization

The function of a signaling lipid is intimately linked to its location. The parent compound, phosphatidic acid (PA), has been identified in multiple cellular compartments. In plant cells, PA is found in the plasma membrane, the nucleus, and chloroplast membranes. nih.gov In yeast, a critical transport pathway moves PA from its primary synthesis site in the endoplasmic reticulum (ER) to the inner mitochondrial membrane, where it serves as a precursor for the mitochondrial-specific phospholipid cardiolipin (B10847521). nih.gov

The subcellular distribution of L-α-phosphatidic acid monomethyl ester is an important, yet unanswered, question. The addition of a methyl group to the phosphate (B84403) headgroup slightly decreases its polarity and removes a potential hydrogen bond donor. This seemingly minor chemical change could have significant biophysical consequences:

Altered Membrane Partitioning: The methyl ester may show a different affinity for specific membrane microdomains, such as lipid rafts, which are enriched in certain lipids and proteins and function as signaling hubs.

Modified Transmembrane Movement: The change in headgroup chemistry could affect its ability to be moved across membrane leaflets by flippase or floppase enzymes.

Differential Organelle Accumulation: Its localization to the ER, mitochondria, or other organelles might differ from that of PA, leading to distinct downstream effects.

Future research will likely employ advanced imaging techniques, including the use of fluorescently-tagged or bioorthogonally-labeled versions of the molecule, to map its precise location within the cell and determine how this localization changes in response to cellular signals.

Advanced Computational and Modeling Approaches for this compound Interactions

Computational and modeling techniques are becoming increasingly vital for understanding molecular interactions at an atomic level. These methods can predict how a lipid like L-α-phosphatidic acid monomethyl ester binds to its protein targets, providing insights that are difficult to obtain through experimental methods alone.

Key computational approaches that can be applied include:

Molecular Docking: This method predicts the preferred orientation of the monomethyl ester when it binds to a receptor or enzyme. It can be used to screen potential protein targets and to understand why it might bind with higher or lower affinity than PA or LPA.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the lipid and its protein target over time. This can reveal the dynamics of the binding process, conformational changes in the protein upon binding, and the stability of the lipid-protein complex. Such simulations have been used to model the binding of other agonists to LPA receptors. nih.gov

Structure-Activity Relationship (SAR) Modeling: By computationally analyzing a series of related molecules, such as different LPA analogs, researchers can build models that correlate specific structural features (like the methyl ester group) with biological activity. nih.gov

Sequence Analysis: Computational tools can be used to analyze protein sequences, such as comparing the sequences of different LPA receptor subtypes to identify conserved residues in potential binding pockets or phosphorylation sites that are crucial for signaling. mdpi.com

These in silico approaches can guide experimental work by generating testable hypotheses about the molecule's mechanism of action, helping to accelerate the discovery of its biological role and the development of selective modulators.

The table below outlines potential applications of computational modeling.

Computational MethodPotential Application for this compoundExpected Outcome
Molecular DockingPredicting binding pose and affinity to LPA receptors or metabolic enzymes.Identification of likely protein targets and key binding interactions.
Molecular Dynamics (MD)Simulating the dynamic interaction with protein targets and membrane environments.Understanding of binding stability, induced conformational changes, and membrane partitioning.
Structure-Activity Relationship (SAR)Correlating structural modifications of LPA analogs with their biological activity.Guidelines for designing novel, more potent, or selective modulators.

Elucidation of this compound’s Role in Stress Responses at a Molecular Level

A wealth of evidence implicates the parent lipids PA and LPA in cellular and organismal stress responses across diverse species.

In Yeast: The proper transport and metabolism of PA are essential for managing cellular stress. nih.gov Disturbances in PA trafficking lead to defects in the unfolded protein response (UPR) and mTORC1 signaling, two central pathways that help cells cope with stress. nih.gov

In Plants: PA is a primary signaling molecule generated rapidly in response to a variety of abiotic stresses like drought, high salinity, and cold temperatures. researchgate.netresearchgate.net It acts as a second messenger to orchestrate downstream defensive and adaptive responses. researchgate.netmdpi.combohrium.com

In Mammals: LPA signaling is linked to physiological and behavioral responses to stress. mdpi.comnih.gov For example, the direct administration of LPA into the brains of mice can induce anxiety-like behaviors, and this effect is mediated through LPA receptors. nih.gov

Q & A

Q. What are the optimized synthesis protocols for LPA-MME, and how can purity be ensured?

LPA-MME synthesis typically involves phosphorylation and esterification steps. A common method is reacting phosphatidic acid precursors with methanol in the presence of a catalyst (e.g., triethylamine) to scavenge HCl byproducts . Key considerations include:

  • Reagent ratios : Excess methanol ensures complete esterification.
  • Purification : Column chromatography (silica gel, chloroform/methanol gradients) or recrystallization to achieve >95% purity.
  • Validation : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ³¹P NMR) confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing LPA-MME in biological matrices?

Advanced spectroscopic and chromatographic methods are critical:

  • Mass spectrometry (MS) : High-resolution MS (e.g., LC-ESI-MS/MS) identifies molecular ions and fragmentation patterns, distinguishing LPA-MME from isomers .
  • NMR : ³¹P NMR resolves phosphate ester groups, while ¹H NMR detects methyl ester protons.
  • Chromatography : Reverse-phase HPLC with evaporative light scattering detectors (ELSD) quantifies LPA-MME in lipid extracts .

Advanced Research Questions

Q. How can researchers resolve contradictions in LPA-MME’s role in mTOR signaling pathways?

Conflicting data on LPA-MME’s interaction with mTOR may arise from cell type-specific PLD activity or competing PA-binding proteins. Methodological strategies include:

  • Inhibition studies : Use PLD inhibitors (e.g., FIPI) to isolate LPA-MME-specific effects .
  • Competitive binding assays : Fluorescent PA analogs (e.g., NBD-PA) quantify LPA-MME’s affinity for mTOR complexes .
  • Genetic models : CRISPR/Cas9 knockout of PLD isoforms (PLD1/PLD2) in cancer cells to assess LPA-MME’s contribution to survival .

Q. What experimental designs mitigate instability of LPA-MME in aqueous environments?

LPA-MME’s susceptibility to hydrolysis requires:

  • Storage conditions : Lyophilized storage at -80°C under argon to prevent oxidation.
  • Buffer optimization : Use non-ionic surfactants (e.g., Triton X-100) or lipid carriers (e.g., cyclodextrins) to stabilize aqueous dispersions .
  • Kinetic assays : Monitor hydrolysis rates via pH-stat titration or ³¹P NMR in real-time .

Q. How do structural modifications (e.g., alkyl chain length) impact LPA-MME’s bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Chain length : C16:0 LPA-MME shows stronger mTOR activation than shorter chains (C12:0) in vitro .
  • Methylation position : α-methylation (vs. β) enhances metabolic stability in hepatic microsome assays .
  • Validation : Molecular dynamics simulations predict binding affinities to mTOR’s FRB domain .

Data Interpretation and Conflict Analysis

Q. How should researchers address discrepancies in LPA-MME’s reported cytotoxicity across studies?

Variability may stem from differences in cell permeability or lipid metabolism. Recommended approaches:

  • Dose-response profiling : Compare IC₅₀ values in lipid-rich vs. serum-free media.
  • Metabolic tracing : Radiolabeled ¹⁴C-LPA-MME tracks intracellular accumulation and degradation .
  • Membrane incorporation assays : Fluorescence anisotropy measures LPA-MME’s integration into lipid bilayers .

Methodological Tables

Q. Table 1. Key Parameters for LPA-MME Synthesis

ParameterOptimal ConditionReference
Reaction temperature25–30°C (room temperature)
CatalystTriethylamine (1.2 eq)
Purification methodSilica gel chromatography
Purity threshold≥95% (by TLC/NMR)

Q. Table 2. Analytical Techniques for LPA-MME Characterization

TechniqueApplicationReference
³¹P NMRPhosphate group analysis
LC-ESI-MS/MSQuantification in biomatrices
Reverse-phase HPLCSeparation from lysolipids

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.